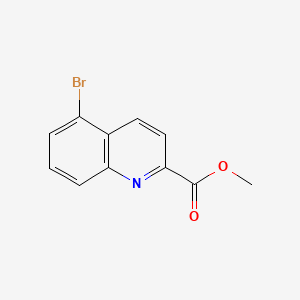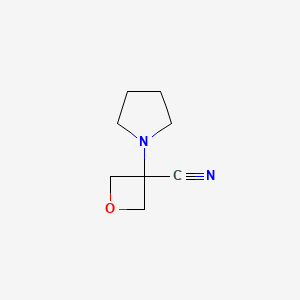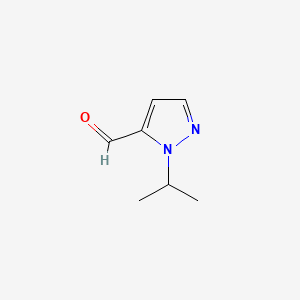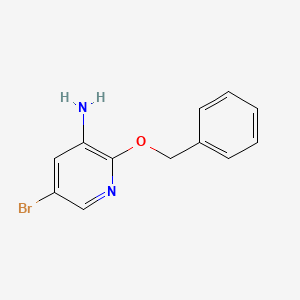
Bis((5-fluoropyridin-3-YL)methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Bis((5-fluoropyridin-3-YL)methyl)amine” is a chemical compound with the empirical formula C12H11F2N3 . It is a versatile building block used in synthesis .
Molecular Structure Analysis
The molecular structure of “Bis((5-fluoropyridin-3-YL)methyl)amine” is represented by the empirical formula C12H11F2N3 . It has a molecular weight of 235.23 .Physical And Chemical Properties Analysis
“Bis((5-fluoropyridin-3-YL)methyl)amine” has a predicted boiling point of 327.9±37.0 °C and a predicted density of 1.260±0.06 g/cm3 . It also has a predicted pKa value of 5.34±0.20 .Scientific Research Applications
Catalysis and Chemical Reactions
- Bis((5-fluoropyridin-3-YL)methyl)amine is used in catalysis, particularly in nickel-catalyzed coupling reactions. Zhu and Wang (2013) demonstrated the effectiveness of this compound in the coupling of fluoroarenes with amines, using various functional groups, including fluoropyridines (Zhu & Wang, 2013).
Synthesis of Chiral Complexes
- The compound is significant in the synthesis of chiral complexes, as described by Zweifel et al. (2009). They used bis(olefin)amines, a class of ligands, for synthesizing transition metal complexes, which found applications in various homogeneous catalytic reactions (Zweifel et al., 2009).
Fluorosilane Synthesis
- Kawachi et al. (1999) explored the use of bis((5-fluoropyridin-3-YL)methyl)amine in the preparation of diastereomeric (amino)fluorosilane. This application highlights its role in synthesizing optically active silicon compounds (Kawachi et al., 1999).
Fluorophore Development
- The development of functional fluorophores is another area of application. Karasawa et al. (2016) discussed the preparation of various fluorophore derivatives involving bis((5-fluoropyridin-3-YL)methyl)amine, demonstrating changes in emission colors upon photoreaction (Karasawa et al., 2016).
Corrosion Inhibition
- The compound has been studied for its inhibitory effects on corrosion. Chetouani et al. (2005) investigated the inhibitive action of bipyrazolic type organic compounds, including derivatives of bis((5-fluoropyridin-3-YL)methyl)amine, towards corrosion of pure iron in acidic media (Chetouani et al., 2005).
Spectroscopic Applications
- Chen et al. (2007) utilized bis((5-fluoropyridin-3-YL)methyl)amine in the synthesis of compounds with dual fluorescence, showcasing its application in spectroscopic studies (Chen et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-(5-fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c13-11-1-9(5-16-7-11)3-15-4-10-2-12(14)8-17-6-10/h1-2,5-8,15H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHGMOBXEVLFKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CNCC2=CC(=CN=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674807 |
Source


|
| Record name | 1-(5-Fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis((5-fluoropyridin-3-YL)methyl)amine | |
CAS RN |
1073372-18-5 |
Source


|
| Record name | 5-Fluoro-N-[(5-fluoro-3-pyridinyl)methyl]-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Fluoropyridin-3-yl)-N-[(5-fluoropyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














